6,7,4'-Trihydroxy-3-methoxyflavone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosmetin can be synthesized through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid. The reaction typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of diosmetin often involves the extraction and purification from plant sources, particularly citrus fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Diosmetin undergoes several types of chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form various quinones.
Reduction: Reduction reactions can convert diosmetin to its corresponding dihydroflavone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diosmetin, such as methoxylated and hydroxylated flavones .
Scientific Research Applications
Diosmetin has a wide range of scientific research applications:
Mechanism of Action
Diosmetin exerts its effects through various molecular targets and pathways:
TrkB Receptor Agonist: Acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic activities.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Pathways: Modulates inflammatory cytokines and pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Luteolin: A non-methylated flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone with comparable biological activities but lacks the methoxy group at the 4’ position.
Uniqueness
Diosmetin’s unique structural feature is the methoxy group at the 4’ position, which differentiates it from other flavones like luteolin and apigenin. This structural modification can influence its biological activity and pharmacokinetics .
Properties
CAS No. |
159506-37-3 |
---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |
InChI Key |
SEIMWTXEHSQAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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